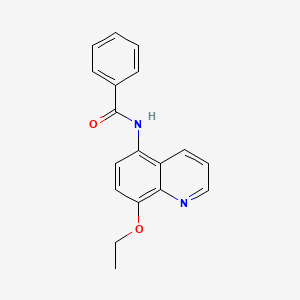

N-(8-ethoxyquinolin-5-yl)benzamide

Description

Contextualization within Nitrogen Heterocyclic Chemistry

Nitrogen heterocycles are fundamental building blocks in chemistry, forming the core of many natural products and synthetic compounds with significant biological and material properties.

The quinoline (B57606) scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. pharmacompass.com Its derivatives have been extensively studied and are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. salispharm.comeontrading.uk The versatility of the quinoline ring allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and biological properties. chemsrc.com The synthesis of quinoline derivatives is a well-established area of organic chemistry, with numerous methods developed to construct this important heterocyclic system. salispharm.com

The benzamide (B126) moiety, an amide derivative of benzoic acid, is another crucial functional group frequently found in biologically active molecules. researchgate.netresearchgate.net It can participate in various non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition and binding to biological targets like enzymes and receptors. researchgate.net The incorporation of a benzamide group can influence a molecule's solubility, stability, and pharmacokinetic profile.

Rationale for Academic Investigation of N-(8-ethoxyquinolin-5-yl)benzamide and its Analogues

The academic investigation into this compound and its analogues is driven by the potential to discover novel compounds with valuable biological activities. The combination of the proven pharmacophore of the quinoline ring with the versatile benzamide group presents a promising strategy for the development of new therapeutic agents. salispharm.comeontrading.ukchemsrc.com Researchers are exploring the synthesis of various derivatives to establish structure-activity relationships (SAR), aiming to optimize their potency and selectivity for specific biological targets. researchgate.net Studies on similar quinoline-benzamide structures have shown potential in areas such as cancer and infectious diseases, further justifying the research focus on this class of compounds. salispharm.comeontrading.uk

Structural Specificity and Nomenclature of this compound

The precise chemical structure of this compound is defined by a benzamide group attached to the 5-position of an 8-ethoxyquinoline (B73301) ring. Its systematic IUPAC name is this compound. The compound is also known by synonyms such as 5-Benzoylamino-8-ethoxyquinoline and the trade name Analgen. jst.go.jp

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6310-00-5 salispharm.com |

| Molecular Formula | C18H16N2O2 jst.go.jp |

| Molecular Weight | 292.338 g/mol jst.go.jp |

Structure

3D Structure

Properties

CAS No. |

605-90-3 |

|---|---|

Molecular Formula |

C18H16N2O2 |

Molecular Weight |

292.3 g/mol |

IUPAC Name |

N-(8-ethoxyquinolin-5-yl)benzamide |

InChI |

InChI=1S/C18H16N2O2/c1-2-22-16-11-10-15(14-9-6-12-19-17(14)16)20-18(21)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,20,21) |

InChI Key |

INTZVPKROJBQQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C=CC=N2 |

Origin of Product |

United States |

Spectroscopic and Crystallographic Characterization for Structural Elucidation of N 8 Ethoxyquinolin 5 Yl Benzamide

Advanced Spectroscopic Techniques for Molecular Characterization

A combination of spectroscopic methods is essential to piece together the molecular puzzle of N-(8-ethoxyquinolin-5-yl)benzamide. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. mountainscholar.org By observing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment and connectivity of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the hydrogen and carbon atoms in a molecule, respectively. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on both the quinoline (B57606) and benzoyl moieties, the ethoxy group protons, and the amide proton. The aromatic region (typically δ 7.0-9.0 ppm) would display a complex pattern of doublets, triplets, and multiplets corresponding to the protons on the substituted quinoline and benzene (B151609) rings. The ethoxy group would be characterized by a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region of the spectrum. The amide proton (-NH-) would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon of the amide (typically δ 160-180 ppm), the aromatic carbons of the quinoline and benzoyl rings (typically δ 110-160 ppm), and the aliphatic carbons of the ethoxy group (typically δ 15-70 ppm).

Illustrative ¹H and ¹³C NMR Data:

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Amide (NH) | ~10.5 (s, 1H) | - |

| Benzoyl (aromatic) | 7.5-8.2 (m, 5H) | 127-135 |

| Quinoline (aromatic) | 7.2-8.9 (m, 5H) | 115-155 |

| OCH₂ | ~4.2 (q, 2H) | ~65 |

| CH₃ | ~1.5 (t, 3H) | ~15 |

| Carbonyl (C=O) | - | ~166 |

Note: s = singlet, t = triplet, q = quartet, m = multiplet. Predicted values are for illustrative purposes.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to confirm the spin systems within the ethoxy group and to trace the connectivity of the protons around the quinoline and benzoyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.

For this compound, key characteristic absorption bands would be expected for:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond.

C=O stretch: A strong, sharp peak around 1650-1680 cm⁻¹ for the amide carbonyl group.

C-O stretch: A peak in the region of 1000-1300 cm⁻¹ for the ethoxy group.

Aromatic C=C stretches: Multiple peaks in the 1400-1600 cm⁻¹ region.

Aromatic C-H stretches: Peaks typically above 3000 cm⁻¹.

Illustrative IR Data:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Amide N-H Stretch | 3350 - 3450 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| Amide C=O Stretch | 1660 - 1680 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Ether) | 1200 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern.

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. mountainscholar.org In positive ion mode, the molecule would be expected to be detected as the protonated molecular ion [M+H]⁺.

The exact mass of the molecular ion can be used to confirm the elemental composition of the compound. For this compound (C₁₈H₁₆N₂O₂), the expected monoisotopic mass is approximately 292.12 g/mol . Therefore, the ESI-MS spectrum should show a prominent peak at an m/z value corresponding to [C₁₈H₁₆N₂O₂ + H]⁺.

Illustrative Mass Spectrometry Data:

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₈H₁₇N₂O₂]⁺ | 293.1285 |

| [M+Na]⁺ | [C₁₈H₁₆N₂O₂Na]⁺ | 315.1104 |

Note: The calculated m/z values are for the most abundant isotopes.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (MS-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the separation, detection, and identification of chemical compounds. In the analysis of this compound, LC-MS provides crucial information about its molecular weight and purity. The high sensitivity and selectivity of LC-MS/MS make it an invaluable tool in pharmacotoxicological and forensic analyses. unich.it The development of rapid and sensitive LC-MS/MS methods is essential for the quantitative analysis of novel compounds in various biological matrices. researchgate.net

Tandem mass spectrometry (MS-MS) further elucidates the structure by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern is unique to the molecule and acts as a chemical fingerprint. The fragmentation pathways of related compounds, such as fentanyl analogues, have been systematically studied to understand how different structural modifications influence the observed product ions. wvu.edu For instance, in the ESI-MS/MS analysis of similar complex molecules, characteristic fragmentation pathways include the cleavage of amide bonds and the dissociation of ring structures. researchgate.net The study of fragmentation patterns of compounds with similar substructures, like ketamine analogues or nitrosamines, helps in the rapid screening and structural identification of new chemical entities. nih.govnih.gov These established patterns can be applied to predict the fragmentation of this compound, likely involving cleavages at the amide linkage and within the quinoline and benzoyl moieties.

| Technique | Application in Structural Elucidation | Anticipated Findings for this compound |

| LC-MS | Determination of molecular weight and purity. Separation from impurities and metabolites. | Confirmation of the molecular formula, C18H16N2O2, and assessment of sample purity. |

| Tandem MS (MS-MS) | Elucidation of fragmentation pathways for structural confirmation. | Identification of characteristic fragment ions resulting from the cleavage of the amide bond, loss of the ethoxy group, and fragmentation of the quinoline and benzene rings. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of a compound is influenced by the presence of chromophores, which are parts of the molecule that absorb light. For this compound, the quinoline and benzamide (B126) moieties are the primary chromophores. The NIST Chemistry WebBook provides UV/Visible spectra for related compounds like benzamide and 8-hydroxyquinoline (B1678124), which can serve as references. nist.govnist.gov The absorption maxima (λmax) and the intensity of the absorption bands in the UV-Vis spectrum are characteristic of the compound's electronic structure. Any shifts in these parameters compared to simpler, related structures can indicate electronic interactions between the different parts of the molecule.

| Chromophore | Expected Absorption Region | Significance |

| Benzamide | ~225-230 nm and ~260-270 nm | π → π* transitions within the benzene ring and n → π* transitions of the carbonyl group. |

| 8-Ethoxyquinoline (B73301) | ~240-250 nm and ~310-320 nm | π → π* transitions within the quinoline ring system. |

X-ray Crystallography for Solid-State Structure Determination

Crystal System and Space Group Analysis

The crystal system and space group describe the symmetry of the crystal lattice. For example, a related compound, N-(2-ethoxyquinolin-8-yl)pyrazine-2-carboxamide, crystallizes in the monoclinic space group Cc. The determination of these parameters is the first step in solving a crystal structure and provides fundamental information about the packing of molecules in the crystal. The analysis of different polymorphs of a similar compound, N-[(1S)-1-phenyleth-yl]benzamide, revealed crystallization in different space groups (P21 and P212121), highlighting how molecular conformation can affect crystal packing. nih.gov

Analysis of Dihedral Angles between Molecular Fragments

The dihedral angles between the planes of the quinoline ring system and the benzamide group are a key feature of the molecular conformation. These angles define the twist of the molecule around the C-N amide bond and the C-C bond connecting the benzoyl group to the quinoline ring. The specific values of these dihedral angles can influence the molecule's electronic properties and its ability to participate in intermolecular interactions.

Investigation of Intermolecular Interactions in Crystal Packing

Hydrogen Bonding Networks

A comprehensive review of available crystallographic data for compounds structurally related to this compound, such as various benzamide and quinoline derivatives, indicates the high propensity for the formation of intermolecular hydrogen bonds. nih.gov In these related structures, the amide functional group (-CONH-) is a primary participant in hydrogen bonding, with the amide proton (N-H) acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as an acceptor. researchgate.net

A detailed analysis of the specific hydrogen bonding network in this compound would require precise crystallographic data, which is not publicly available at present. However, based on the functional groups present, a hypothetical hydrogen bonding scheme can be proposed.

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Interaction Type |

| N (amide) | H | O (carbonyl) | Intermolecular N-H···O |

| C (aromatic) | H | O (carbonyl) | Intermolecular C-H···O |

| C (aromatic) | H | N (quinoline) | Intermolecular C-H···N |

| C (ethoxy) | H | O (carbonyl) | Intermolecular C-H···O |

Pi-Pi (π-π) Stacking Interactions

The planar aromatic rings of the benzamide and quinoline moieties in this compound create a high probability for the occurrence of π-π stacking interactions. These non-covalent interactions are fundamental to the packing of many aromatic compounds and significantly influence their electronic and material properties.

In related quinoline derivatives, π-π stacking interactions between the quinoline ring systems of adjacent molecules have been observed, with centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å. nih.gov These interactions can manifest in various geometries, including parallel-displaced and T-shaped arrangements, depending on the electrostatic and steric influences of the substituents on the aromatic rings.

For this compound, several modes of π-π stacking are conceivable. These include stacking between the benzamide phenyl rings of neighboring molecules, interactions between the quinoline rings, or even cross-stacking between a benzamide phenyl ring and a quinoline ring. The presence of the ethoxy group on the quinoline ring may influence the geometry of these interactions through steric hindrance or by modulating the electron density of the aromatic system.

A definitive characterization of the π-π stacking interactions, including the measurement of interplanar distances and angles, is contingent upon the availability of single-crystal X-ray diffraction data for this compound.

Table 2: Potential π-π Stacking Interactions in this compound

| Interacting Rings | Type of Interaction |

| Benzamide - Benzamide | Parallel-displaced or T-shaped |

| Quinoline - Quinoline | Parallel-displaced or T-shaped |

| Benzamide - Quinoline | Cross-stacking |

Computational and Theoretical Investigations of N 8 Ethoxyquinolin 5 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties based on the principles of quantum mechanics. researchgate.net These methods have become indispensable for analyzing electronic structures and reactivity patterns within molecular systems. nih.gov For complex organic molecules like N-(8-ethoxyquinolin-5-yl)benzamide, these calculations can elucidate characteristics that are difficult or impossible to measure experimentally. Theoretical research using computational studies is vital for understanding the electrical properties of different molecular structures and identifying new potential applications. nih.gov

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. rsc.org It has proven to be a robust tool for calculating the properties of various compounds, balancing computational cost with accuracy. nih.govresearchgate.net DFT is frequently employed to determine optimized molecular geometries, vibrational frequencies, and the electronic properties of quinoline (B57606) derivatives. researchgate.net The insights gained from DFT can predict the stability, reactivity, and potential interaction sites of a molecule. researchgate.net

A primary application of DFT is the determination of a molecule's most stable three-dimensional structure, known as its optimized geometry. This process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until those forces are negligible. The resulting geometry provides precise data on bond lengths, bond angles, and dihedral (torsional) angles.

While specific DFT data for this compound is not publicly available, the table below illustrates typical geometric parameters obtained for a related quinoline derivative through DFT calculations. These parameters define the molecule's shape and steric profile.

Table 1: Illustrative Optimized Geometric Parameters for a Quinoline Derivative Moiety

| Parameter | Bond/Atoms Involved | Value (Å or Degrees) |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.42 Å |

| C-N (in quinoline) | ~1.32 - 1.38 Å | |

| C-O (ether) | ~1.37 Å | |

| C=O (amide) | ~1.24 Å | |

| N-H (amide) | ~1.01 Å | |

| Bond Angle | C-N-C (in quinoline) | ~117° - 118° |

| C-C-O (ether) | ~118° | |

| O=C-N (amide) | ~123° |

| Dihedral Angle | C-C-N-H (amide) | Defines planarity |

Note: This data is representative of typical quinoline structures and is for illustrative purposes.

The total energy calculated for this optimized geometry is a key indicator of the molecule's thermodynamic stability. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. researchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. For this compound, the HOMO is expected to be localized on the electron-rich ethoxy-quinoline ring system, while the LUMO may be distributed across the benzamide (B126) portion. The precise energy levels can be tuned by modifying the molecular structure. rsc.org

Table 2: Representative Frontier Molecular Orbital Energies

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -1.0 eV |

| ΔE (Gap) | E(LUMO) - E(HOMO) | 4.5 to 5.0 eV |

Note: These values are illustrative, based on similar aromatic amide structures.

Global reactivity descriptors are calculated from the energies of the frontier orbitals and provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors help in comparing the chemical behavior of different molecules.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

Table 3: Calculated Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | Electron-donating ability |

| Electron Affinity (A) | A ≈ -E(LUMO) | Electron-accepting ability |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation |

| Softness (S) | S = 1 / η | Measure of reactivity |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Electrophilic nature |

These parameters provide a comprehensive profile of the molecule's reactivity. researchgate.net

Quantum chemical calculations serve to predict a wide array of molecular parameters beyond basic geometry and reactivity. nih.gov For instance, methods like Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis) of a compound, providing insights into its color and how it interacts with light. nih.gov Furthermore, these calculations can determine the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface. The MEP is invaluable for identifying regions susceptible to nucleophilic and electrophilic attack, as well as sites for hydrogen bonding. nih.govresearchgate.net

Density Functional Theory (DFT) Studies

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations examine molecules in a static state, molecular modeling and dynamics simulations explore their behavior over time. These techniques are essential for understanding how a molecule like this compound might interact with biological systems or other molecules. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used in drug discovery to understand how a ligand might bind to a protein's active site. nih.gov For this compound, docking studies could reveal potential binding modes with various protein targets, elucidating possible mechanisms of action.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems. semanticscholar.org By simulating the movements of atoms and molecules over a period of time (from picoseconds to microseconds), MD can reveal conformational changes, binding stability, and the influence of the surrounding environment (like a solvent). An MD simulation of this compound complexed with a target protein could assess the stability of the binding interactions predicted by docking and identify key residues involved in maintaining the complex. semanticscholar.org These simulations offer a deeper understanding of the dynamic nature of molecular recognition.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). This method is crucial for understanding the potential biological activity of a compound.

Molecular docking simulations predict how a ligand, such as this compound, fits into the binding site of a protein target. The analysis focuses on identifying key intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonding: The hydrogen bond donor and acceptor sites on the this compound molecule, such as the amide group and the quinoline nitrogen, would be analyzed for potential hydrogen bonds with amino acid residues in the target's active site.

Hydrophobic Interactions: The nonpolar regions of the compound, like the benzamide and ethoxyquinoline rings, would be expected to form hydrophobic interactions with nonpolar residues of the target protein.

Pi-Pi Stacking: The aromatic rings (quinoline and benzamide) are capable of forming pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Pi-Cation Interactions: The electron-rich aromatic systems can interact favorably with positively charged residues such as lysine (B10760008) and arginine.

For related benzamide-based inhibitors, studies have shown that interactions with key residues in a kinase binding site, for example, are critical for potency and selectivity. nih.gov Molecular modeling of these inhibitors often reveals extensive contacts through hydrogen bonds and hydrophobic interactions that are responsible for their high affinity. nih.gov

Table 1: Potential Intermolecular Interactions for this compound

| Interaction Type | Potential Participating Moieties of the Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Amide N-H, Amide C=O, Quinoline Nitrogen | Asp, Glu, Gln, Asn, Ser, Thr, His |

| Hydrophobic | Benzene (B151609) Ring, Quinoline Ring, Ethyl Chain | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |

| Pi-Pi Stacking | Benzene Ring, Quinoline Ring | Phe, Tyr, Trp, His |

| Pi-Cation | Benzene Ring, Quinoline Ring | Lys, Arg |

This analysis investigates the three-dimensional shape (conformation) of this compound when it is bound to its target. The flexibility of the molecule, particularly around its rotatable bonds (e.g., the amide bond and the bond connecting the two ring systems), allows it to adopt different conformations. Docking algorithms explore various possible conformations to find the one that best fits the binding pocket, known as the binding pose. The stability of this pose is critical for sustained biological activity.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-protein complex over time, offering deeper insights into its stability and behavior in a simulated physiological environment.

Following molecular docking, an MD simulation would be performed to assess the stability of the predicted binding pose of this compound within the target's active site. nih.gov The stability is typically evaluated by monitoring metrics like the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation time. mdpi.com A stable complex is indicated by low and converging RMSD values, suggesting that the ligand remains securely bound in its initial pose. semanticscholar.org Conversely, high fluctuations or a drifting RMSD might indicate an unstable interaction.

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a widely used technique to estimate the binding free energy of a ligand to a protein. nih.govsemanticscholar.org This calculation is performed on snapshots taken from the MD simulation trajectory. frontiersin.org The total binding free energy (ΔG_bind) is calculated by considering various energy components:

ΔE_MM: The molecular mechanics energy in the gas phase, which includes van der Waals and electrostatic interactions.

ΔG_solv: The solvation free energy, which is composed of polar and nonpolar contributions.

-TΔS: The conformational entropy change upon binding (often omitted due to high computational cost).

Lower (more negative) binding free energy values suggest a higher affinity of the ligand for the target. semanticscholar.orgchemisgroup.us This method helps in ranking different compounds and validating docking results. nih.gov For instance, studies on other inhibitors have used MM-PBSA to successfully correlate calculated binding energies with experimentally determined activities. nih.gov

Table 2: Example Components of MM-PBSA Binding Free Energy Calculation

| Energy Component | Description | Favorable/Unfavorable Contribution |

|---|---|---|

| Van der Waals Energy | Attractive and repulsive forces between atoms | Favorable |

| Electrostatic Energy | Coulombic interactions between charged atoms | Favorable |

| Polar Solvation Energy | Energy required to transfer the complex from a vacuum to a polar solvent | Unfavorable |

| Nonpolar Solvation Energy | Energy related to cavity formation and van der Waals interactions with the solvent | Favorable |

| Total Binding Free Energy | Sum of all components | More negative indicates stronger binding |

In Silico Predictive Modeling for Compound Design

The insights gained from docking and MD simulations can be used to build predictive models for designing new, improved compounds. nih.gov Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) use a set of known active and inactive molecules to build a statistical model that correlates their chemical structures with their biological activities. nih.gov

This model can then be used to:

Predict Activity: Estimate the biological activity of new, untested compounds based on their structure.

Guide Optimization: Contour maps generated from 3D-QSAR models can highlight regions of a molecule where modifications (e.g., adding or removing certain functional groups) are likely to increase or decrease activity. This provides a rational basis for designing more potent and selective derivatives of this compound. nih.gov

Such in silico frameworks offer a powerful strategy for the virtual screening of large compound libraries and the identification of promising drug candidates from complex chemical spaces. nih.gov

Prediction of Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in a biological system. Properties such as lipophilicity (LogP), molar refractivity, and total energy are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimentally derived values for this compound are not extensively reported in the literature, these parameters can be predicted using various computational models. researchgate.netscispace.com These in silico predictions are valuable in the early stages of drug discovery for assessing the druglikeness of a compound. researchgate.netscispace.com

Below is a table outlining the types of physicochemical properties that are typically predicted for a compound like this compound. The values presented are for illustrative purposes to demonstrate the nature of such data, as specific published data for this compound is not available.

| Predicted Physicochemical Property | Description | Illustrative Value Range |

| LogP | A measure of lipophilicity, indicating how a compound partitions between an oily and an aqueous phase. | 2.0 - 5.0 |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. It is related to the volume of the molecules and the London dispersion forces. | 80 - 130 cm³/mol |

| Total Energy | The calculated total energy of the molecule in its ground state, often determined using quantum mechanical methods. | Varies depending on the method |

Note: The values in the table are hypothetical and serve to illustrate the parameters.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to correlate the chemical structure of compounds with their biological activities. bohrium.comscholarsresearchlibrary.com These studies generate mathematical models that can predict the activity of new, unsynthesized analogs.

While specific QSAR studies focusing on this compound have not been identified in a review of the available literature, the methodologies of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely applied to series of related compounds, such as quinoline derivatives, to guide the design of more potent molecules. nih.govresearchgate.net

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.gov The process involves aligning the molecules and then calculating the interaction energies between a probe atom and each molecule at various grid points. The resulting data is then analyzed using statistical methods like Partial Least Squares (PLS) to generate a model that can predict activity. For a series of quinoline derivatives, a CoMFA model could reveal the regions where bulky substituents or specific electrostatic charges are favorable or unfavorable for biological activity. nih.gov

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive picture of the molecular properties that influence activity. The similarity indices are calculated at each grid point, and like CoMFA, a statistical model is generated. For a compound like this compound, a CoMSIA study on a series of its analogs could provide detailed insights into the importance of hydrophobicity and hydrogen bonding capabilities of different parts of the molecule for its target interaction. nih.gov

A key output of CoMFA and CoMSIA studies are 3D contour maps. scholarsresearchlibrary.com These maps visually represent the regions in space around the aligned molecules where certain physicochemical properties are predicted to influence biological activity.

Steric Contour Maps: These maps typically show areas where bulky groups increase (green contours) or decrease (yellow contours) activity.

Electrostatic Contour Maps: These maps highlight regions where positive charge (blue contours) or negative charge (red contours) is favorable for activity.

Hydrophobic, H-bond Donor, and H-bond Acceptor Maps (in CoMSIA): These maps similarly indicate favorable and unfavorable regions for these specific properties.

While specific contour maps for this compound are not available, the interpretation of such maps for related quinoline or benzamide series would provide invaluable guidance for designing new derivatives with enhanced potency. nih.gov For instance, a green contour near a particular position on the quinoline ring would suggest that introducing a larger substituent there could lead to a more active compound.

Synthetic Accessibility (SA) Score Prediction

The synthetic accessibility (SA) score is a metric used to estimate how easily a molecule can be synthesized. This score is typically on a scale of 1 to 10, where a lower score indicates that the molecule is easier to synthesize. The prediction is often based on a combination of fragment contributions, which are derived from the analysis of millions of known compounds, and a complexity penalty that considers factors like the presence of complex ring systems, stereocenters, and non-standard structural features.

A specific, published synthetic accessibility score for this compound was not found in the reviewed literature. However, a general assessment of its structure—comprising common benzamide and quinoline fragments—would likely result in a favorable SA score, suggesting that its synthesis should be relatively straightforward using standard synthetic methodologies.

Reactivity and Transformational Chemistry of N 8 Ethoxyquinolin 5 Yl Benzamide

General Chemical Reactivity Patterns

The general reactivity of N-(8-ethoxyquinolin-5-yl)benzamide is characterized by the susceptibility of its functional groups to various reaction conditions. The quinoline (B57606) nitrogen can act as a nucleophile or a base, the amide linkage is subject to hydrolysis, and the aromatic rings can undergo substitution reactions.

The nitrogen atom of the quinoline ring in this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide, this compound N-oxide, exhibits altered electronic properties and can be a precursor for further functionalization of the quinoline core. For instance, the N-oxidation of 7-acetamido-8-benzyloxyquinoline has been successfully carried out using m-CPBA in 1,2-dichloroethane. ias.ac.in A similar reaction is anticipated for this compound. The formation of 8-hydroxyquinoline (B1678124) N-oxide is also a known transformation. sigmaaldrich.comnih.gov

The ethoxy group and the benzamide (B126) moiety are generally stable to mild oxidizing conditions. However, more aggressive oxidation could potentially lead to the degradation of the molecule. For instance, metabolic studies on similar compounds have shown that oxidative O-dealkylation can occur. researchgate.net

The this compound molecule contains two primary sites susceptible to hydrolysis: the amide bond and the ether linkage of the ethoxy group.

Amide Hydrolysis: The benzamide linkage can be cleaved under both acidic and basic conditions to yield 5-amino-8-ethoxyquinoline and benzoic acid. masterorganicchemistry.comlibretexts.org Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid like hydrochloric acid. masterorganicchemistry.comgoogle.com The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. masterorganicchemistry.com

Basic hydrolysis is usually carried out by heating the amide with a strong base such as sodium hydroxide (B78521). libretexts.org This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The stability of the amide bond is significant, and forcing conditions, such as prolonged heating, are often required for cleavage. rsc.org Studies on related tetrahydroquinoline IDO1 inhibitors have highlighted amide hydrolysis as a key metabolic clearance mechanism. nih.gov

Ether Hydrolysis: The ethoxy group, being an ether, can be cleaved under strong acidic conditions, typically with hydrogen halides like HBr or HI, to yield the corresponding phenol, N-(8-hydroxyquinolin-5-yl)benzamide, and an ethyl halide. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com This is a standard method for the dealkylation of alkoxy-substituted aromatic compounds.

Functional Group Transformations and Derivatizations

The distinct functional groups of this compound offer multiple handles for chemical modification, allowing for the synthesis of a wide array of derivatives.

The primary transformation of the ethoxy group involves its cleavage to an 8-hydroxyquinoline derivative. This O-dealkylation can be effectively achieved using strong Lewis acids like boron tribromide (BBr3). researchgate.net This reaction is a common strategy for deprotecting phenolic ethers. Additionally, enzymatic O-dealkylation has been observed in metabolic studies of similar 7-alkoxyquinoline compounds in human liver microsomes, suggesting that such biotransformations are also possible. nih.gov

| Reaction | Reagents and Conditions | Product | Reference(s) |

| O-Dealkylation | BBr3 | N-(8-hydroxyquinolin-5-yl)benzamide | researchgate.net |

| Acidic Cleavage | HBr or HI, heat | N-(8-hydroxyquinolin-5-yl)benzamide | masterorganicchemistry.commasterorganicchemistry.com |

| Enzymatic O-dealkylation | Human liver microsomes | N-(8-hydroxyquinolin-5-yl)benzamide | nih.gov |

The benzamide group offers several avenues for derivatization.

Transamidation: The entire benzamide group can be exchanged in a transamidation reaction. For instance, a one-pot transamidation of N-(quinolin-8-yl)benzamides has been developed using Boc anhydride (B1165640) for activation, followed by reaction with a different amine. nih.gov This method allows for the synthesis of a variety of N-substituted quinolin-5-yl amides. Other transamidation methods have also been reported for various amides. nih.govmdpi.comrsc.org

Reduction to Benzylamine (B48309): The amide carbonyl can be reduced to a methylene (B1212753) group to form the corresponding benzylamine derivative, N-((8-ethoxyquinolin-5-yl)methyl)benzamine. This reduction is typically carried out using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through indirect methods like the reduction of hydrobenzamides with sodium borohydride. ias.ac.inresearchgate.netdntb.gov.ua Nickel-catalyzed methods for the synthesis of benzylamines from aryl halides have also been developed. researchgate.net

| Reaction | Reagents and Conditions | Product Type | Reference(s) |

| Transamidation | Boc-anhydride, new amine | N-substituted quinolin-5-yl amides | nih.govnih.gov |

| Amide Reduction | LiAlH4 or NaBH4 | Benzylamine derivative | ias.ac.inresearchgate.netdntb.gov.ua |

The quinoline ring system is amenable to various substitution reactions, particularly electrophilic aromatic substitution and metal-catalyzed C-H functionalization.

Electrophilic Aromatic Substitution: The electron-donating ethoxy group at the 8-position and the benzamido group at the 5-position influence the regioselectivity of electrophilic attack on the quinoline ring. Theoretical studies on 8-hydroxyquinoline suggest that electrophilic substitution is favored at the C5 and C7 positions of the benzene (B151609) ring portion. orientjchem.orguotechnology.edu.iq Bromination of 8-methoxyquinoline (B1362559) has been shown to yield 5,7-dibromo-8-methoxyquinoline, further supporting the reactivity at these positions. acgpubs.org The nitrogen in the pyridine (B92270) ring deactivates it towards electrophilic attack, directing substitution to the benzene ring. quora.com

C-H Functionalization: The quinoline scaffold is a prime substrate for transition-metal-catalyzed C-H activation and functionalization. nih.gov The 8-aminoquinoline (B160924) moiety, a close analogue to the 5-amino-8-ethoxyquinoline part of the target molecule, is a well-established directing group for such reactions. researchgate.netnih.govresearchgate.net This allows for the introduction of various substituents at specific positions of the quinoline ring, often with high regioselectivity. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for modifying halogenated quinolines, and similar reactivity can be anticipated for C-H functionalized quinolines. nih.govresearchgate.netscilit.comresearchgate.netacs.org Nickel-catalyzed C(sp3)-H functionalization directed by 8-aminoquinoline has also been extensively studied. chemrxiv.org Photocatalytic and electrocatalytic methods are emerging as green alternatives for the C-H functionalization of 8-aminoquinolines. rsc.org

| Reaction Type | Catalyst/Reagents | Position(s) Functionalized | Reference(s) |

| Bromination | Br2 or NBS | C5, C7 | acgpubs.org |

| C-H Arylation/Alkylation | Pd(II) catalysts, 8-aminoquinoline directing group | C2, C4, C5 | nih.govresearchgate.net |

| C-H Functionalization | Ni catalysts, 8-aminoquinoline directing group | C(sp3)-H of substituents | chemrxiv.org |

| Photocatalytic C-H Functionalization | Various photocatalysts | C2, C4, C5 | rsc.org |

Chemical Transformation Pathways of this compound

The reactivity of this compound, a molecule featuring both a quinoline and a benzamide moiety, is governed by the interplay of these two functional groups. Under energetic conditions such as pyrolysis or in the presence of radical initiators, the compound is expected to undergo complex chemical transformations. While specific experimental data on the pyrolysis and free radical chemistry of this compound is not extensively documented in the public domain, plausible reaction pathways can be inferred from the known reactivity of related N-aryl amides and quinoline derivatives.

Rearrangement Reactions (e.g., Pyrolysis-Induced Rearrangements for related compounds)

The thermal activation of this compound can potentially lead to intramolecular rearrangement reactions. One of the most relevant analogies for N-aryl amides is the Chapman rearrangement, a thermal process that involves the 1,3-migration of an aryl group from an oxygen atom to a nitrogen atom in an aryl N-arylbenzimidate. organicreactions.orgrsc.org Although this compound is an amide rather than an imidate, the fundamental principle of intramolecular aryl migration under thermal stress provides a basis for postulating potential rearrangement pathways.

For this compound to undergo a Chapman-like rearrangement, it would first need to tautomerize to its imidate form, N-(8-ethoxyquinolin-5-yl)benzimidic acid, or be converted to an imidate derivative. Under pyrolytic conditions, it is conceivable that a rsc.orgresearchgate.net-shift of the benzoyl group from the nitrogen to the oxygen of the ethoxy group could occur, or more plausibly, a rearrangement involving the quinoline ring.

A more likely pyrolytically-induced rearrangement for N-aryl amides involves cyclization. For instance, intramolecular cyclization could occur between the benzoyl carbonyl and the C-4 position of the quinoline ring, especially if the conditions promote electrophilic aromatic substitution-type character on the carbonyl carbon. However, a more direct analogy from related fields is the thermal rearrangement of N-aryl amine oxides to O-arylhydroxylamines, which proceeds via an intramolecular cyclic process. researchgate.net

While direct evidence is scarce, the following table outlines potential rearrangement products of this compound under pyrolytic conditions based on known rearrangements of related compounds.

| Starting Material | Potential Rearrangement Type | Plausible Product(s) | Notes |

| This compound | Chapman-like Rearrangement (via imidate) | 5-Benzamido-8-ethoxyquinoline | This would involve a significant energy barrier and likely require prior transformation to an imidate. |

| This compound | Intramolecular Cyclization | Fused polycyclic aromatic systems | High temperatures could promote cyclization followed by aromatization. |

It is important to note that these are hypothetical pathways, and experimental verification would be necessary to determine the actual products of pyrolysis.

Free Radical Processes in Decomposition (for related compounds)

The decomposition of this compound can also be initiated by free radical processes, particularly at elevated temperatures or in the presence of radical initiators. The stability of the potential radical intermediates plays a crucial role in determining the fragmentation and transformation pathways.

Homolytic cleavage of the amide C-N bond is a probable initial step, leading to the formation of a benzoyl radical and an 8-ethoxyquinolin-5-ylaminyl radical.

Reaction 1: Initial Homolytic Cleavage

The resulting radicals can then undergo a variety of subsequent reactions:

Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from other molecules, leading to the formation of benzaldehyde (B42025) and 5-amino-8-ethoxyquinoline, respectively, and propagating the radical chain reaction.

Decarbonylation: The benzoyl radical is known to be relatively unstable and can lose carbon monoxide to form a phenyl radical. This phenyl radical can then participate in other reactions, such as hydrogen abstraction to form benzene or addition to other aromatic systems.

Intramolecular Radical Cyclization: The 8-ethoxyquinolin-5-ylaminyl radical could undergo intramolecular cyclization. For instance, a radical-mediated Pschorr-type cyclization could potentially occur, where the aminyl radical attacks the C-4 position of the quinoline ring, leading to the formation of a new fused ring system after subsequent oxidation. wikipedia.orgorganic-chemistry.org While the Pschorr reaction typically involves a diazonium salt precursor, the principle of intramolecular radical aromatic substitution is relevant.

Radical-Radical Combination: The generated radicals can also combine with each other, leading to the formation of various dimeric and polymeric byproducts.

Recent studies on the radical-mediated cyclization of benzamides have shown that vinyl radicals generated from N-allyl benzamides can undergo ipso-cyclization, demonstrating the propensity of the benzamide moiety to participate in radical cyclization cascades. nih.gov Another example is the copper-controlled divergent cyclization of benzamides to form isoquinolinediones in the presence of radical initiators. rsc.org

The following table summarizes potential products arising from the free radical decomposition of this compound based on the reactivity of related systems.

| Radical Intermediate | Subsequent Reaction | Potential Product(s) |

| Benzoyl Radical | Hydrogen Abstraction | Benzaldehyde |

| Benzoyl Radical | Decarbonylation | Phenyl Radical + CO |

| Phenyl Radical | Hydrogen Abstraction | Benzene |

| 8-Ethoxyquinolin-5-ylaminyl Radical | Hydrogen Abstraction | 5-Amino-8-ethoxyquinoline |

| 8-Ethoxyquinolin-5-ylaminyl Radical | Intramolecular Cyclization | Fused N-heterocyclic compounds |

| Various Radicals | Radical Combination | Dimeric and polymeric materials |

The specific distribution of products from the free radical decomposition of this compound would be highly dependent on the reaction conditions, such as temperature, pressure, and the presence of other radical scavengers or initiators.

Future Directions and Emerging Research Avenues for N 8 Ethoxyquinolin 5 Yl Benzamide

Development of Novel Synthetic Methodologies

The classical synthesis of N-(8-ethoxyquinolin-5-yl)benzamide typically involves the acylation of 5-amino-8-ethoxyquinoline with benzoyl chloride or a similar activated benzoic acid derivative. While effective at the laboratory scale, future efforts are expected to focus on developing more sophisticated and efficient synthetic strategies.

One promising area is the application of microwave-assisted organic synthesis (MAOS) . Microwave irradiation has been shown to significantly accelerate reaction times, improve yields, and enhance the purity of final products in the synthesis of various quinoline-based hybrids and derivatives. acs.orgnih.gov For the synthesis of this compound, a microwave-assisted approach could drastically reduce the time required for the amide bond formation, a key step in the synthesis. researchgate.netrsc.orgrsc.org This methodology often allows for reactions to be conducted in more environmentally benign solvents, or even under solvent-free conditions, which aligns with the principles of green chemistry. rsc.org

Another avenue of exploration is the use of novel coupling reagents and catalytic systems . The formation of the amide bond is central to the synthesis of this compound. researchgate.net Research into new coupling reagents that are more efficient, produce fewer byproducts, and are more tolerant of a wider range of functional groups is ongoing. peptide.com For instance, the use of titanium tetrachloride (TiCl4) has been reported as an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov Furthermore, copper-catalyzed C-H bond amination represents a cutting-edge approach that could potentially be adapted for the synthesis of this compound, offering a more direct and atom-economical route. nih.gov

The development of one-pot, multi-component reactions (MCRs) is also a significant area of future research. MCRs offer the advantage of combining multiple synthetic steps into a single operation, which increases efficiency and reduces waste. acs.org Designing an MCR for this compound could involve the in-situ formation of the 5-amino-8-ethoxyquinoline intermediate followed by immediate acylation.

A comparison of traditional versus potential future synthetic methods is outlined in the table below.

| Feature | Traditional Synthesis | Microwave-Assisted Synthesis | One-Pot Multi-Component Reaction |

| Reaction Time | Hours to days | Minutes to hours | Potentially reduced overall time |

| Energy Consumption | High (prolonged heating) | Lower (targeted heating) | Potentially lower |

| Solvent Usage | Often requires harsh solvents | Can use greener solvents or be solvent-free | Reduced solvent volume |

| Yield | Variable | Often improved | Can be high |

| Purification | Often requires extensive chromatography | Purer products, easier purification | Fewer intermediate purifications |

Advanced Computational Studies for Rational Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved efficacy and selectivity. For this compound, these techniques are expected to play a crucial role in guiding future research.

Molecular docking studies can be employed to predict the binding orientation and affinity of this compound and its analogs to specific biological targets. researchgate.netnih.govderpharmachemica.com By understanding the key interactions between the compound and its target protein, researchers can design modifications to the benzamide (B126) or quinoline (B57606) scaffold to enhance binding and, consequently, biological activity. peerj.comnih.gov For example, docking studies on similar quinoline derivatives have helped in identifying crucial hydrogen bonds and hydrophobic interactions responsible for their inhibitory activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool. By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can establish a mathematical relationship between the structural features of a series of compounds and their biological activity. peerj.comnih.gov These models can then be used to predict the activity of newly designed analogs of this compound before they are synthesized, saving significant time and resources.

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. nih.govnih.gov MD simulations can be used to assess the stability of the ligand-protein complex and to identify subtle conformational changes that may influence binding. nih.gov This information is invaluable for refining the design of more potent and specific inhibitors based on the this compound scaffold.

| Computational Technique | Application for this compound | Expected Outcome |

| Molecular Docking | Predicting binding mode and affinity to target proteins. | Identification of key interactions and guidance for structural modifications. |

| 3D-QSAR (CoMFA/CoMSIA) | Correlating structural features with biological activity. | Predictive models for designing more potent analogs. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-protein complex. | Assessment of binding stability and identification of conformational changes. |

Integration of Green Chemistry Principles in Scalable Synthesis

The principles of green chemistry are increasingly being integrated into the pharmaceutical industry to develop more sustainable and environmentally friendly manufacturing processes. For the scalable synthesis of this compound, several green chemistry approaches can be envisioned.

The use of greener solvents is a key aspect of sustainable synthesis. Traditional amide bond formations often utilize dipolar aprotic solvents like DMF and NMP, which are facing increasing regulatory scrutiny due to their toxicity. luxembourg-bio.com Future research will likely focus on adapting the synthesis to more benign solvents, such as water, ethanol, or isopropanol. luxembourg-bio.comgoogle.com The synthesis of quinoline derivatives in aqueous media has already been reported, demonstrating the feasibility of this approach. tandfonline.com

Catalysis , particularly the use of nanocatalysts , offers another avenue for greening the synthesis. Nanocatalysts can provide high activity and selectivity under milder reaction conditions and can often be recycled and reused, reducing waste and cost. acs.orgnih.gov The development of a recyclable nanocatalyst for the amidation step in the synthesis of this compound would be a significant advancement.

Furthermore, atom economy will be a major consideration in the development of future synthetic routes. This principle of green chemistry aims to maximize the incorporation of all materials used in the process into the final product. zenodo.org One-pot reactions and catalytic C-H activation strategies are examples of approaches that can improve atom economy by minimizing the generation of byproducts.

The synthesis of the precursor 5-amino-8-hydroxyquinoline has been a focus of green chemistry efforts, with methods being developed that use less toxic solvents and avoid harsh reagents. google.com Extending these principles to the entire synthesis of this compound is a logical and necessary next step.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Safer Solvents | Replacement of hazardous solvents (e.g., DMF, NMP) with greener alternatives (e.g., water, ethanol). luxembourg-bio.com |

| Catalysis | Use of recyclable and reusable catalysts, such as nanocatalysts, to improve efficiency and reduce waste. acs.org |

| Atom Economy | Development of one-pot reactions and C-H activation strategies to minimize byproduct formation. zenodo.org |

| Energy Efficiency | Application of microwave-assisted synthesis to reduce reaction times and energy consumption. acs.org |

Q & A

What are the optimal synthetic routes and purification methods for N-(8-ethoxyquinolin-5-yl)benzamide?

Basic Research Question

The synthesis typically involves coupling 8-ethoxyquinolin-5-amine with a benzoyl chloride derivative under reflux conditions. A common method uses THF as a solvent with catalytic HCl, followed by refluxing for 10–12 hours . Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs silica gel column chromatography with a CH₂Cl₂/hexane (85:15 v/v) eluent system. Recrystallization from methanol yields high-purity products. Key challenges include controlling side reactions (e.g., over-acylation) and ensuring anhydrous conditions to prevent hydrolysis .

How can crystallographic data for this compound be refined to resolve structural ambiguities?

Advanced Research Question

The SHELX suite (e.g., SHELXL) is widely used for small-molecule crystallographic refinement. For complex cases, such as disordered ethoxy groups, iterative refinement with restraints on bond lengths and angles is critical. ORTEP-III (via WinGX) can visualize thermal ellipsoids to assess positional disorder . High-resolution data (≤1.0 Å) improves precision, and twinning analysis (via PLATON) may resolve data contradictions. Cross-validation with Hirshfeld surfaces or DFT-optimized geometries can validate hydrogen-bonding networks .

What experimental and computational approaches elucidate divergent reaction mechanisms in Cu(II)-mediated C–H functionalization of this compound?

Advanced Research Question

Under basic conditions, this compound undergoes directed C–H methoxylation via an organometallic mechanism, confirmed by kinetic isotope effect (KIE) studies and DFT calculations. In acidic media, non-directed chlorination occurs through a single-electron-transfer (SET) pathway, evidenced by radical trap experiments (e.g., TEMPO quenching) and EPR spectroscopy . To distinguish mechanisms, vary pH, monitor product ratios, and correlate with computational activation barriers (e.g., using Gaussian at the B3LYP/6-311G** level) .

How is the cytotoxicity of this compound evaluated against cancer cell lines?

Basic Research Question

Cytotoxicity assays (e.g., MTT or resazurin) are performed on HeLa or MCF-7 cells. Cells are treated with serial dilutions (e.g., 1–100 µM) for 48–72 hours, followed by absorbance measurement. IC₅₀ values are calculated using Probit analysis (SPSS or GraphPad Prism). A positive control (e.g., hydroxyurea) ensures assay validity. Data interpretation must account for solvent effects (e.g., DMSO ≤0.1%) and validate results via apoptosis markers (Annexin V/PI staining) .

What strategies optimize the HDAC inhibitory activity of benzamide derivatives like this compound?

Advanced Research Question

Structure-activity relationship (SAR) studies focus on substituent effects at the quinoline and benzamide moieties. Introduce electron-withdrawing groups (e.g., -NO₂) on the benzamide to enhance HDAC binding affinity. Pharmacokinetic optimization includes logP adjustments (e.g., ethoxy groups improve blood-brain barrier penetration). In vitro HDAC inhibition is assayed via fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC), validated with MS-275 as a reference .

How do stability and reactivity of this compound influence experimental design?

Basic Research Question

The compound is stable under inert atmospheres but may degrade under prolonged light exposure. Storage at –20°C in amber vials is recommended. Reactivity with strong oxidizers (e.g., KMnO₄) necessitates caution. For kinetic studies, monitor decomposition via HPLC-UV at 254 nm. Hazardous decomposition products (e.g., quinoline oxides) require fume hood handling and LC-MS characterization .

Which spectroscopic techniques are critical for characterizing this compound?

Basic Research Question

1H/13C NMR confirms structure: quinoline protons appear as doublets (δ 8.5–9.0 ppm), and ethoxy signals as a triplet (δ 1.4 ppm) and quartet (δ 4.0 ppm). IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]+). X-ray diffraction provides definitive conformation, especially for polymorph identification .

How can computational modeling predict the biological targets of this compound?

Advanced Research Question

Molecular docking (AutoDock Vina) against HDAC1 (PDB: 4BKX) or PARP-1 (PDB: 5DS3) identifies binding poses. Pharmacophore modeling (e.g., LigandScout) highlights essential interactions (e.g., amide coordination to Zn²+ in HDACs). MD simulations (GROMACS) assess binding stability over 100 ns. Validate predictions with in vitro enzyme assays and site-directed mutagenesis .

What experimental controls resolve contradictions in reaction yields during scale-up synthesis?

Advanced Research Question

Contradictions arise from heat/mass transfer inefficiencies. Use jacketed reactors for uniform heating and monitor reaction kinetics via inline FTIR. Optimize stirring rates (≥500 rpm) to prevent aggregation. Compare small- vs. large-scale purification (e.g., centrifugal partition chromatography for >10 g batches). Statistical DOE (Design-Expert) identifies critical factors (e.g., stoichiometry, solvent volume) .

How are fluorescent probes derived from this compound designed for metal ion detection?

Advanced Research Question

Introduce chelating groups (e.g., 8-hydroxyquinoline) to the benzamide scaffold. Fluorescence quenching/enhancement upon metal binding (e.g., Zn²+, Al³+) is measured via spectrophotometry (λex = 350 nm, λem = 450–600 nm). Quantum yield (ΦF) and Stokes shift are calculated relative to rhodamine B. Cell imaging applications require confocal microscopy and cytotoxicity validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.